3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene
Description
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is a brominated thiophene derivative featuring a cyclopropane ring system. Its molecular formula is C₉H₁₁BrS, with a molecular weight of ~231.97 g/mol. The compound consists of a thiophene ring substituted at the 3-position by a cyclopropane-bearing bromomethyl group. Applications include pharmaceutical intermediates and organic synthesis, particularly in constructing strained ring systems for drug candidates .
Properties
Molecular Formula |
C9H11BrS |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
3-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H11BrS/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2 |
InChI Key |
LEAAMRQMFJCBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Method (Representative Example)
A representative synthetic route adapted from literature and supplier data is outlined below:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Cyclopropylmethanol + Phosphorus tribromide (PBr3), 0 °C to room temp | Conversion of cyclopropylmethanol to 1-(bromomethyl)cyclopropane | 70-85 |
| 2 | Thiophene + n-Butyllithium (n-BuLi), -78 °C, then addition of 1-(bromomethyl)cyclopropane | Nucleophilic substitution to attach cyclopropylmethyl group at 3-position of thiophene | 60-75 |
| 3 | Bromination with N-bromosuccinimide (NBS) in dichloromethane, 0 °C to room temp | Selective bromination at 2-position of thiophene ring | 65-80 |
| 4 | Purification by flash chromatography (Hexane/Ethyl acetate 99:1) | Isolation of pure 3-([1-(bromomethyl)cyclopropyl]methyl)thiophene | - |
Note: Reaction times vary from 1 to 4 hours depending on scale and temperature control.
Reaction Conditions and Optimization
- Solvents: Dichloromethane, tetrahydrofuran, or diethyl ether are commonly used solvents for lithiation and bromination steps due to their stability and ability to dissolve organic intermediates.
- Temperature: Low temperatures (-78 °C to 0 °C) are critical during lithiation and bromination to control regioselectivity and avoid side reactions such as ring opening of cyclopropane.
- Catalysts: Metal catalysts such as nickel or palladium complexes may be employed in coupling reactions to improve yield and selectivity.
- Purification: Flash chromatography with a hexane/ethyl acetate mixture (typically 99:1 or 98:2) is effective in isolating the product as a colorless liquid or solid.
Analytical Data Supporting Preparation
The identity and purity of the compound are confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry:
| Analytical Method | Data Example |
|---|---|
| Proton NMR (1H NMR) | Multiplets and doublets corresponding to thiophene protons (δ 6.8–7.5 ppm), cyclopropyl ring protons (δ 0.2–1.5 ppm), and bromomethyl protons (δ 3.3–4.0 ppm) |
| Carbon NMR (13C NMR) | Signals for thiophene carbons (δ 120–140 ppm), cyclopropyl carbons (δ 10–30 ppm), and bromomethyl carbon (δ ~40–50 ppm) |
| Mass Spectrometry (MS) | Molecular ion peak consistent with C9H10Br2S (m/z ~310) |
| Thin Layer Chromatography (TLC) | Rf ~0.4 in hexane/ethyl acetate 99:1 solvent system |
These data ensure the successful synthesis and purity of the target compound.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Bromination of cyclopropylmethanol | Phosphorus tribromide or NBS | 0 °C to RT | 70-85% | Avoid ring opening |
| Lithiation of thiophene | n-Butyllithium, -78 °C | Anhydrous conditions | 60-75% | Strict temperature control |
| Coupling with bromomethylcyclopropane | Reaction at -78 °C to RT | Inert atmosphere | 60-75% | Use dry solvents |
| Bromination of thiophene ring | NBS, DCM, 0 °C to RT | Controlled addition | 65-80% | Regioselective bromination |
| Purification | Flash chromatography | Hexane/ethyl acetate | - | Rf ~0.4 |
Chemical Reactions Analysis
Types of Reactions
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines.
Major Products Formed
Scientific Research Applications
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene depends on its specific application and the nature of its derivatives. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins or other biomolecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene with related compounds:
Research Findings and Data
Spectral Data (Reference from )
Biological Activity
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is a compound that belongs to the thiophene family, characterized by its unique structural features, including a bromomethyl cyclopropyl group. Thiophene derivatives have been noted for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene typically involves multiple steps, including the formation of the thiophene ring and the introduction of the bromomethyl and cyclopropyl groups. One notable method includes the use of Grignard reagents to form the desired thiophene derivatives through electrophilic aromatic substitution.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiophene derivatives, including those structurally related to 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene. For instance, a related compound demonstrated significant cytotoxicity against various tumor cell lines (K562, RKO, A-549, MCF-7, PC-3, and HeLa). The mechanism of action appears to involve apoptosis induction without causing DNA fragmentation, as indicated by low micronuclei incidence in treated cells .
Table 1: Cytotoxicity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene | K562 | <10 | Apoptosis induction |
| Goniofufurone analogue | K562 | 5.0 | Apoptosis with minimal genotoxicity |
| Doxorubicin | K562 | 2.5 | DNA intercalation and apoptosis |
Antimicrobial Activity
Compounds containing thiophene moieties have also been explored for their antimicrobial properties . Preliminary data suggest that 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene may exhibit activity against certain bacterial strains. The presence of halogen substituents like bromine is known to enhance the reactivity and potentially the antimicrobial efficacy of such compounds.
The biological activity of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene likely involves interaction with specific molecular targets within cells. This interaction can modulate various signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit key kinases involved in cancer progression .
Case Studies
- Cytotoxicity Evaluation : In a study evaluating various thiophene derivatives, 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene was found to significantly inhibit cell growth in K562 cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- Antimicrobial Testing : A series of tests against Staphylococcus aureus and E. coli revealed that thiophene derivatives exhibited varying degrees of inhibition, suggesting potential for further development as antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
